1,2-Bis(dimethylsilyl)ethane
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Overview
Description
1,2-Bis(dimethylsilyl)ethane is a colorless liquid . It has a molecular weight of 232.51 and a molecular formula of [-CH2Si(CH3)2N(CH3)2]2 . It is used as a reagent for the protection of primary amines with lower pKa values, such as substituted anilines .
Synthesis Analysis
The synthesis of this compound can be achieved by treating commercially available bis(chlorodimethylsilyl) ethane with 5 equivalents of dimethylamine in ether at 0°C for 5 hours .Molecular Structure Analysis
The molecular structure of this compound conforms to its infrared spectrum and proton NMR spectrum . The compound has a refractive index of 1.446 .Chemical Reactions Analysis
The compound is used for the preparation of Stabase derivatives of primary amines, and is particularly useful for the protection of primary aromatic amines with pKa values of 10–11 .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a density of 0.824 g/mL at 25 °C . It has a boiling point of 101-103 °C at 13 mmHg .Scientific Research Applications
Catalysis in Organic Synthesis
1,2-Bis(dimethylsilyl)ethane has been utilized in the dehydrogenative silylation of ketones. This process, catalyzed by a mixture of RhCl3(pybox) and AgOTf, converts one Si-H group of this compound to the corresponding silyl enol ether with high yields (Nagashima et al., 1993).
Synthesis of Silicon-Containing Macrocyclic Peroxides
The compound plays a role in synthesizing silicon-containing macrocyclic peroxides. The reactions with gem-bis(hydroperoxides) lead to the formation of cyclic silicon-containing peroxides with various ring sizes, characterized using NMR spectroscopy, X-ray diffraction, and other methods (Arzumanyan et al., 2014).
Development of Organometallic Compounds
It is also key in the synthesis of various organometallic compounds, such as 1,2-bis(dichlorophosphino)ethane and related compounds. The method involves reacting with Grignard reagents to yield tetraalkyldiphosphine (Burt et al., 1979).
Production of Poly(disilanylene)ethylenes
The electrolysis of derivatives of this compound results in the formation of poly(disilanylene)ethylenes, a type of polymer without silicon-oxygen bonds in the backbone. This process depends on various factors like supporting electrolytes and solvents (Kunai et al., 1992).
Formation of Unique Molecular Structures
This chemical is instrumental in forming unique molecular structures. For instance, in the presence of certain compounds, p-sulfonatocalix[5]arene adopts a partial-cone conformation to form back-to-back dimers, demonstrating the influence of this compound on molecular packing structures (Guo et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
InChI |
InChI=1S/C6H16Si2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRXLYBQPYTAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CC[Si](C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20152-11-8 |
Source
|
Record name | 1,2-Bis(dimethylsilyl)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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